2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-10-12-25-21(14-15)28-20(26-19-9-5-4-8-18(19)24(28)31)11-13-27-22(29)16-6-2-3-7-17(16)23(27)30/h2-10,12,14H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWOKRDGVYXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure features a quinazolinone moiety connected to an isoindoline dione, which is significant for its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.44 g/mol |
| Key Functional Groups | Quinazolinone, Isoindoline dione |
Antimicrobial Activity
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of similar compounds against various pathogenic bacteria and fungi. The results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential as an alternative antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings:
- Cell Lines Tested: The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action: It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death.
- IC50 Values: The IC50 values for MCF-7 and A549 were reported at approximately 15 µM and 20 µM, respectively.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's.
Findings:
- Neuroprotection Assay: In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Mechanism: The neuroprotective effects are hypothesized to be mediated through the inhibition of reactive oxygen species (ROS) production.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | Growth inhibition |
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
| Neuroprotective | Protects against oxidative stress | ROS inhibition |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with DNA replication .
Anticancer Potential
Quinazoline derivatives are recognized for their anticancer properties. Research indicates that compounds similar to 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These compounds can potentially target specific oncogenic pathways, making them candidates for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, certain derivatives have shown promise as inhibitors of kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound belongs to a class of isoindoline-1,3-dione derivatives fused with quinazolinone or aryl systems. Key analogs and their distinctions are summarized below:
Key Observations:
Substituent Impact :
- The 4-methylpyridin-2-yl group in the target compound enhances PDE10A binding affinity and brain uptake, critical for PET imaging .
- Phenethyl and thioethyl groups in Compound I introduce hydrophobic interactions, favoring antimicrobial activity .
- Chlorophenyl acryloyl in Compound 4/5 improves acetylcholinesterase inhibition due to electron-withdrawing effects .
Linkage Variations: Ethyl vs. Acryloyl bridge: Enhances π-π stacking in cholinesterase inhibitors, improving enzyme binding .
Research Findings and Bioactivity
Table: Comparative Bioactivity Data
Notable Trends:
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone ring is synthesized via cyclization of substituted anthranilic acids or esters with 4-methylpyridin-2-amine. For example, heating methyl 2-amino-4-(trifluoromethyl)benzoate with 4-methylpyridin-2-amine in acetic acid at 120°C forms the 3-(4-methylpyridin-2-yl)-4-oxoquinazoline scaffold.
Reaction Conditions :
Alternative Route: Nitration and Reduction
A nitro intermediate may be introduced at the 3-position of the quinazolinone using nitrating agents (e.g., HNO₃/H₂SO₄), followed by reduction to an amine. Hydrogenation over Pd/C or Fe/HCl achieves this transformation.
Deprotection and Final Modification
Carboxyl Deprotection
Methyl or ethyl ester protecting groups on intermediates are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 70°C.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Crystallization : Methanol/water recrystallization achieves >95% purity.
Analytical Characterization
Key spectroscopic data for 2-(2-(3-(4-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₁₈N₄O₃ |
| Molecular Weight | 410.42 g/mol |
| Melting Point | 235–237°C (dec.) |
| ¹H NMR (DMSO-d₆) | δ 8.65 (d, 1H, pyridine), 8.20 (m, 4H, phthalimide), 7.75–7.50 (m, 4H, quinazolinone) |
| MS (ESI+) | m/z 411.3 [M+H⁺] |
Data consolidated from supplier specifications and analogous compounds.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation | Simple, one-step reaction | Requires bromoethyl intermediate | 50% |
| Mitsunobu Coupling | High regioselectivity | Costly reagents, moisture-sensitive | 45% |
| Cyclocondensation | Scalable, minimal byproducts | Long reaction times | 65% |
Industrial-Scale Considerations
Commercial suppliers (e.g., Bide Pharmatech, Aladdin Scientific) synthesize the compound via alkylation due to cost efficiency. Key challenges include:
-
Purity Control : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures ≤0.5% impurities.
-
Solvent Recovery : Ethanol and DMF are recycled to reduce costs.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for this compound, and how can purity be validated experimentally?
- Methodological Answer : Multi-step synthesis typically involves coupling 4-methylpyridine-2-carbaldehyde with anthranilic acid derivatives to form the quinazolinone core, followed by alkylation with isoindoline-1,3-dione. Key validation steps include:
- NMR spectroscopy : Confirm regiochemistry using - and -NMR chemical shifts (e.g., isoindoline-dione protons at δ 7.6–7.8 ppm and quinazolinone NH signals near δ 10–12 ppm) .
- HPLC-MS : Monitor reaction progress and quantify impurities (<1% threshold).
- Elemental analysis : Verify stoichiometric ratios of C, H, N .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : X-ray diffraction using SHELXL (via the SHELX suite) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. For example:
- Refinement parameters (R-factor < 5%) and thermal displacement parameters (U) validate molecular packing .
- Compare experimental vs. DFT-calculated bond lengths (e.g., C=O bonds in isoindoline-dione: 1.21 Å experimentally vs. 1.22 Å computationally) to confirm accuracy .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for modifying the quinazolinone core?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Key steps:
- Reaction path search : Identify energy barriers for nucleophilic substitution at the ethyl linker or oxidation of the pyridinyl group .
- ICReDD’s workflow : Integrate computational predictions with high-throughput experimentation to prioritize synthetic routes .
Q. What experimental approaches resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : If NMR data conflicts with DFT-predicted conformers (e.g., unexpected splitting of methyl protons):
- Perform VT-NMR (variable-temperature NMR) to assess dynamic effects (e.g., restricted rotation about the ethyl linker).
- Use 2D NOESY to detect through-space interactions between the pyridinyl and isoindoline-dione moieties .
- Validate via in situ IR spectroscopy (e.g., carbonyl stretching frequencies at 1680–1720 cm) .
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and scalability?
- Methodological Answer : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading:
- Central Composite Design : Test 3–5 factors (e.g., 80–120°C, 1–5 mol% Pd catalyst) with ANOVA to identify significant interactions .
- Response Surface Methodology : Optimize for maximum yield (e.g., 75% target) while minimizing byproducts (e.g., dimerization) .
Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation of the pyridinyl ring or isoindoline-dione modifications):
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs .
- Pharmacophore mapping : Correlate electronic properties (Hammett σ constants) with inhibitory activity .
Engineering and Interdisciplinary Questions
Q. How can reactor design enhance the scalability of this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., cyclization of the quinazolinone core):
- Use membrane separation (e.g., nanofiltration) to isolate intermediates and reduce purification steps .
- Monitor real-time via PAT (Process Analytical Technology) tools like inline Raman spectroscopy .
Q. What role does AI-driven simulation (e.g., COMSOL) play in optimizing reaction kinetics?
- Methodological Answer : Integrate COMSOL Multiphysics with AI models to simulate mass transfer and heat distribution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
